(E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
Description
The compound (E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a hybrid molecule featuring a pyrrolidine-triazole core conjugated to a phenylpropenone (enone) moiety. The triazole ring enhances metabolic stability and hydrogen-bonding capacity, while the enone group contributes electrophilicity, enabling covalent interactions with biological targets .
Properties
IUPAC Name |
(E)-3-phenyl-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(9-8-14-5-2-1-3-6-14)19-12-4-7-15(19)13-20-17-10-11-18-20/h1-3,5-6,8-11,15H,4,7,12-13H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGWEVYOJJFRGP-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C=CC2=CC=CC=C2)CN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)/C=C/C2=CC=CC=C2)CN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that triazole compounds, which this compound contains, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests a broad range of potential targets.
Mode of Action
Synthetic organic inhibitors, like this compound, can adsorb at the interface through electrostatic interactions between charged molecules and the metal surface, and chemically, through the sharing of electrons between the inhibitors and the metal surface d-orbitals.
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that triazole compounds are generally highly soluble in water and other polar solvents, which could potentially impact their bioavailability.
Result of Action
It’s known that triazole compounds show a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with its environment can be influenced by factors such as pH, temperature, and the presence of other substances. Additionally, overuse and misuse of antibiotics in humans, animals, agriculture, and food chains have led to considerable environmental pollution, which could potentially impact the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
The compound (E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a complex organic molecule notable for its potential biological activities. It incorporates a triazole ring, which has been recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 292.34 g/mol. It features:
- A triazole ring known for its interaction with biological targets.
- A pyrrolidine ring that may enhance binding affinity.
- A phenylpropene moiety , contributing to its overall stability and lipophilicity.
The mechanism of action involves interactions between the compound and various biological targets:
- The triazole ring can form hydrogen bonds and π–π interactions with proteins and enzymes.
- The pyrrolidine ring potentially increases binding specificity.
- The phenyl group enhances the lipophilicity, aiding in membrane penetration.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For example:
- Triazole compounds have been shown to inhibit both Gram-positive and Gram-negative bacteria effectively. In particular, studies have demonstrated that certain derivatives possess Minimum Inhibitory Concentration (MIC) values as low as 0.12 µg/mL against pathogens such as E. coli and S. aureus .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.12 | E. coli |
| Compound B | 0.25 | S. aureus |
| Compound C | 0.50 | P. aeruginosa |
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties:
- In vitro studies have shown that certain triazole-containing compounds exhibit cytotoxic effects against various cancer cell lines, including colon carcinoma and breast cancer cells. For instance, one study reported IC50 values less than those of standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| HCT-15 | < 10 | Doxorubicin |
| MDA-MB-231 | < 5 | Cisplatin |
Case Study 1: Antibacterial Activity
A study focused on synthesizing triazole derivatives through Mannich reactions demonstrated enhanced antibacterial activity against MRSA and other resistant strains when compared to traditional antibiotics . The study highlighted the importance of structural modifications in enhancing efficacy.
Case Study 2: Anticancer Properties
Another investigation into the compound's effects on cancer cells revealed significant apoptosis induction in HCT-15 cells via mitochondrial pathways, suggesting potential as a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their synthetic routes, physicochemical properties, and inferred biological relevance:
Key Observations :
Structural Diversity: Electron-Withdrawing Groups (EWGs): Nitro (NO₂), chloro (Cl), and fluoro (F) substituents (e.g., ) enhance electrophilicity of the enone, promoting covalent interactions with cysteine residues in target proteins. Hydrophobic Moieties: Adamantyl () and naphthyl () groups improve lipid solubility, aiding blood-brain barrier penetration. Hydrogen-Bonding Motifs: Triazole () and dihydroxyphenyl () groups facilitate interactions with polar residues in enzymes or receptors.
Synthetic Approaches: Pd-catalyzed cross-coupling (72% yield in ) is efficient for complex aryl-enone systems. Click chemistry is favored for triazole formation (), while Claisen-Schmidt condensation is common for enone synthesis ().
Physicochemical Properties :
- Melting points range from 122–124 °C () to higher values for crystalline adamantyl derivatives ().
- IR and NMR data (e.g., δ 7.97–7.42 for phthalazine derivatives ) are critical for structural validation.
Biological Implications: Triazole-pyrrolidine-enone hybrids may combine the metabolic stability of triazoles with the target engagement of enones, differentiating them from pyrrole- or pyrazole-based analogs (). Adamantyl derivatives () show promise in CNS drug development due to enhanced bioavailability.
Q & A
Basic: What are the standard synthetic routes for (E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidine-triazole core via nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .
- Step 2 : Introduction of the enone system (prop-2-en-1-one) through aldol condensation or Wittig reactions under controlled pH and temperature .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate the product .
- Characterization : Confirm structure using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Basic: How is the structural integrity of the compound validated post-synthesis?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the triazole ring (δ 7.5–8.0 ppm), pyrrolidine protons (δ 1.8–3.5 ppm), and enone system (δ 6.5–7.2 ppm for α,β-unsaturated ketone) .
- Mass Spectrometry (MS) : HRMS to confirm molecular ion ([M+H]) and rule out impurities .
- X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtained .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysis : Use transition metals (e.g., Cu(I) for triazole formation) or organocatalysts for stereocontrol .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) to minimize side reactions .
Advanced: How should researchers resolve contradictions in biological activity data?
Example scenario: Conflicting IC values in kinase inhibition assays.
- Step 1 : Verify compound purity (>95% via HPLC) and storage conditions (desiccated, -20°C) .
- Step 2 : Replicate assays with standardized protocols (e.g., ATP concentration, incubation time) .
- Step 3 : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to cross-validate .
Advanced: What computational methods aid in predicting the compound’s mechanism of action?
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on triazole-pyrrolidine interactions with catalytic residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .
- QSAR Models : Corrogate substituent effects (e.g., phenyl vs. fluorophenyl) on bioactivity .
Basic: What in vitro assays are recommended for initial bioactivity screening?
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram+/Gram- bacteria .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
- Functional Group Modulation : Replace the phenyl group with heteroaromatics (e.g., thiophene) to assess impact on solubility/bioactivity .
- Stereochemistry Analysis : Synthesize (Z)-isomer and compare activity to (E)-isomer .
- Pharmacophore Mapping : Identify critical moieties (e.g., triazole for hydrogen bonding) using MOE or Discovery Studio .
Advanced: What analytical strategies address discrepancies in spectroscopic data?
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., pyrrolidine vs. triazole protons) .
- Isotopic Labeling : -labeling to confirm triazole ring connectivity .
- Synchrotron XRD : High-resolution crystallography to resolve ambiguous bond lengths/angles .
Basic: How is stability assessed under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Plasma Stability : Exposure to human plasma (37°C, 1h) followed by LC-MS to detect metabolites .
Advanced: What strategies mitigate off-target effects in cellular assays?
- Proteome Profiling : Use affinity chromatography coupled with MS to identify unintended binding partners .
- CRISPR Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Dose-Response Analysis : Ensure EC aligns with target engagement (e.g., nanoBRET for intracellular target occupancy) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
